Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate

Description

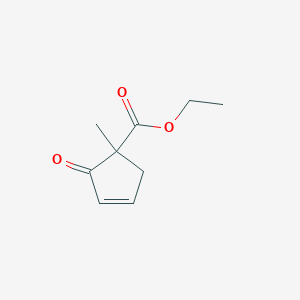

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate is a cyclopentene derivative featuring a keto group at position 2, a methyl substituent at position 1, and an ethyl ester moiety. This compound belongs to the class of cyclic β-keto esters, which are pivotal intermediates in organic synthesis due to their reactivity in cycloadditions, alkylations, and conjugate additions.

Properties

CAS No. |

51965-90-3 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C9H12O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h4-5H,3,6H2,1-2H3 |

InChI Key |

JOAYFOUJVVWJOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC=CC1=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the cyclopentene ring bearing the keto and ester functionalities, with the methyl substituent introduced either before or during ring formation. Key approaches include palladium-catalyzed coupling reactions, condensation reactions, and selective oxidation or reduction steps.

Palladium-Catalyzed Coupling Reactions

A notable modern method involves palladium-catalyzed coupling reactions starting from appropriately substituted cyclopentenone precursors.

Procedure Example : Ethyl 1,4-dimethyl-2-oxocyclopent-3-ene-1-carboxylate and related derivatives have been synthesized by stirring a mixture of the cyclopentenone substrate with potassium phosphate, triphenylphosphine, tetrakis(triphenylphosphine)palladium(0), and N-methyl-2-pyrrolidone (NMP) as solvent under nitrogen at 75 °C for several hours. The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

Reaction Conditions : Typically, the reaction is conducted at 75 °C under inert atmosphere (nitrogen) for 0.5 to 15 hours depending on substrate reactivity.

Yields : Yields range from moderate to good (42–77%), depending on the substrate and reaction time.

Purification : Column chromatography on silica gel using 5–6% ethyl acetate in petroleum ether affords the pure product as a yellow oil or solid.

This approach allows for the introduction of various substituents, including methyl groups, on the cyclopentene ring, enabling the synthesis of this compound analogs.

Classical Condensation and Reduction

Older methods involve bimolecular condensation reactions and reductions of aliphatic esters to form the cyclopentenone framework.

Example : Metallic sodium in liquid ammonia can be used to reduce aliphatic esters, followed by acid workup involving hydrochloric acid and ethyl acetate to isolate the product. The crude product is separated by extraction, washing, and evaporation to yield crystalline material.

Workup Details : The reaction mixture is treated with ether and hydrochloric acid, then extracted with ethyl acetate, washed with water and brine, and concentrated to yield the cyclopentenone ester.

Crystallization : The crude product is dissolved in ethyl acetate and hexane and allowed to crystallize in ambient air to improve purity.

This classical approach is more labor-intensive and may yield lower purity products but is still relevant for certain synthetic routes.

Synthesis via 3-Halogeno-2-hydroxy-cyclopent-2-en-1-ones and Zinc Derivatives

A patented method describes the preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters, closely related to this compound, via coupling reactions of 3-halogeno-2-hydroxy-cyclopent-2-en-1-ones with zinc derivatives of bromoacetic acid esters.

Starting Materials : 3-halogeno-2-hydroxy-cyclopent-2-en-1-ones serve as electrophilic partners.

Coupling Reaction : These are reacted with zinc reagents derived from bromoacetic acid esters under controlled conditions to form the cyclopentene ester framework.

Yields and Purity : The method yields the target esters in moderate yields (~28% in related cases), with purification by standard chromatographic techniques.

Applications : The products are precursors to homocitric acid lactones, relevant in biochemical and industrial contexts.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The palladium-catalyzed method is currently the most versatile and widely used for synthesizing substituted cyclopentenone esters, including this compound and analogs, due to its mild conditions and relatively high yields.

Classical methods involving metallic sodium reductions are less favored due to operational complexity and lower selectivity but remain useful for certain synthetic routes.

The zinc coupling approach is specialized for preparing hydroxy-oxo cyclopentene esters, which are biochemical precursors, demonstrating the synthetic flexibility of cyclopentenone derivatives.

Purification typically involves silica gel chromatography with ethyl acetate/petroleum ether mixtures, and products are often isolated as oils or crystalline solids depending on substituents and reaction conditions.

The synthetic routes allow for the introduction of various substituents (e.g., methyl, benzyl) on the cyclopentene ring, which can influence the physical and chemical properties of the final ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other molecular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Ethyl 3,3-Dimethyl-2-oxocyclopentane-1-carboxylate (CAS 56020-69-0)

- Structure : Cyclopentane ring (saturated) with two methyl groups at position 3 and a keto group at position 2.

- Key Differences: Saturated cyclopentane ring vs. unsaturated cyclopentene ring in the target compound.

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Cyclohexene ring with a methyl group at position 6 and a keto group at position 2.

- Key Differences :

Ethyl 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Cyclohexene ring substituted with aryl groups (chlorophenyl and methoxyphenyl) and a keto group.

- Electron-withdrawing (Cl) and electron-donating (OCH₃) groups modulate electronic properties, affecting reactivity in nucleophilic additions .

Spectroscopic and Crystallographic Data

- ¹H NMR Trends: Methyl groups adjacent to carbonyls (e.g., in the target compound) typically resonate at δ 2.1–2.6 ppm, as seen in structurally related compounds like Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (δ 2.29–2.56 ppm) . Aromatic protons in aryl-substituted analogues (e.g., δ 7.48 ppm for chlorophenyl groups) highlight distinct electronic environments compared to aliphatic substituents .

- X-ray Crystallography: Compounds like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate form well-defined crystals with bond lengths (C–C = 1.50–1.54 Å) and angles consistent with conjugated enone systems .

Data Table: Key Structural Analogues and Properties

Biological Activity

Ethyl 1-methyl-2-oxocyclopent-3-ene-1-carboxylate (EMOC) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

EMOC is categorized as a cyclopentene derivative, which has been synthesized through various methodologies. The synthesis typically involves the formation of the cyclopentene ring followed by functionalization to achieve the desired carboxylate structure. Notably, the compound's structure allows for various substitutions that can influence its biological activities.

1. Antimicrobial Properties

Research indicates that derivatives of cyclopentene compounds, including EMOC, exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications can enhance the efficacy against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Activity

EMOC and its analogs have demonstrated potential anticancer properties. In vitro studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 15 | Apoptosis induction |

| Study B | HT-29 | 20 | Cell cycle arrest |

3. Anti-inflammatory Effects

The anti-inflammatory potential of EMOC has also been explored. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as NF-κB and COX enzymes. This suggests that EMOC could be beneficial in treating conditions characterized by chronic inflammation.

4. Neuroprotective Effects

Emerging research points towards neuroprotective effects associated with EMOC. Compounds in this class have been found to reduce oxidative stress and protect neuronal cells from damage in models of neurodegenerative diseases. This activity may be linked to their ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) production.

Case Studies

Several case studies highlight the biological activity of EMOC:

- Case Study 1 : In a study assessing the antimicrobial activity of EMOC derivatives, it was found that specific modifications enhanced activity against resistant strains of Staphylococcus aureus, suggesting a pathway for developing new antibiotics.

- Case Study 2 : A clinical trial investigating the anticancer properties of EMOC derivatives showed promising results in patients with advanced solid tumors, where a subset responded favorably to treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.